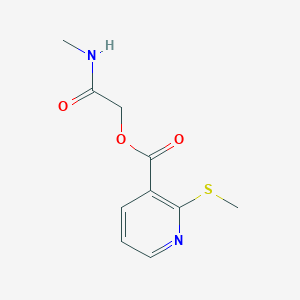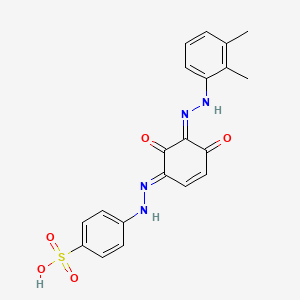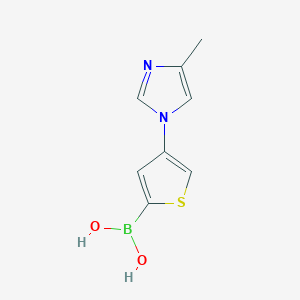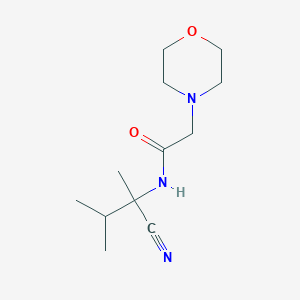![molecular formula C18H21Cl2NO B13356204 N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine](/img/structure/B13356204.png)
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine is an organic compound characterized by the presence of a dichlorobenzyl group attached to a benzyl ether and a butanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine typically involves the reaction of 3,4-dichlorobenzyl chloride with 2-hydroxybenzyl alcohol to form the intermediate 2-[(3,4-dichlorobenzyl)oxy]benzyl alcohol. This intermediate is then reacted with 2-butanamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(4-morpholinyl)-1-propanamine
- N-{3-[(2,4-Dichlorobenzyl)oxy]benzyl}-2-methyl-2-butanamine
Uniqueness
N-{2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-butanamine is unique due to its specific structural features, such as the position of the dichlorobenzyl group and the presence of the butanamine moiety
Properties
Molecular Formula |
C18H21Cl2NO |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
N-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]butan-2-amine |
InChI |
InChI=1S/C18H21Cl2NO/c1-3-13(2)21-11-15-6-4-5-7-18(15)22-12-14-8-9-16(19)17(20)10-14/h4-10,13,21H,3,11-12H2,1-2H3 |
InChI Key |
GEGBMXVNEKJDPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1,1-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B13356121.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13356129.png)
methanone](/img/structure/B13356141.png)


![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)





![(2R,3S)-3-Amino-5-(2-(benzyloxy)ethyl)-7-fluoro-2-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B13356206.png)
![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
